molecular formula C10H8O3 B1623706 7-Hydroxy-5-methylcoumarin CAS No. 7249-26-5

7-Hydroxy-5-methylcoumarin

Cat. No. B1623706
CAS RN: 7249-26-5
M. Wt: 176.17 g/mol
InChI Key: QNDMQTVAGWUUDS-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methylcoumarin is a type of methylcoumarin, which is one of a series of isomers where a methyl group substitutes for a hydrogen atom in coumarin . They all have the formula C10H8O2 and a molecular weight of 160.172 g/mol .


Synthesis Analysis

The synthesis of 7-Hydroxy-5-methylcoumarin has been explored using the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, providing a reference for future industrialized production of coumarins .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-5-methylcoumarin has been investigated using Hartree-Fock (HF) and Density Functional Theory .


Chemical Reactions Analysis

The Pechmann reaction of 7-Hydroxy-5-methylcoumarin from resorcinol and ethyl acetoacetate with sulfuric acid as a catalyst has been proposed to be a three-step mechanism: transesterification, intramolecular hydroxylalkylation, and dehydration .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-5-methylcoumarin have been analyzed. The compound forms stable six-membered rings based on intramolecular hydrogen bonds within the structure . The HOMO–LUMO energies of the new compounds present the lowest electronic gap values for those with donor groups in their structure .

Scientific Research Applications

Antitumor and Selective Estrogen Receptor Modulation 7-Hydroxy-5-methylcoumarin has been investigated for its antitumor effects and its role as a selective estrogen receptor down-regulator. Research has identified its potential in down-regulating estrogen receptors, contributing to its antitumor capabilities against mammary tumors. The modification of its structure has led to derivatives with increased potency and improved bioavailability, indicating its relevance in cancer treatment strategies Degorce et al., 2015.

Antioxidant Activities This compound exhibits significant antioxidant properties, as evidenced by its ability to scavenge hydrogen peroxide. Comparative studies of its derivatives synthesized using different methods have shown these compounds to possess radical scavenging activities, highlighting their potential as natural antioxidants Al-Amiery et al., 2015.

Anticancer Agents 7-Hydroxy-5-methylcoumarin and its derivatives have been evaluated for their anticancer capacity. The structure-activity relationship studies indicate that specific modifications to the coumarin structure can enhance its cytotoxic effects against various human cancer cell lines, suggesting a promising avenue for the development of new chemotherapeutic agents Miri et al., 2016.

Modulation of Neutrophil Effector Functions Research has demonstrated that 7-Hydroxy-5-methylcoumarin can modulate the effector functions of human neutrophils, including the generation of superoxide anion, enzyme release, and microbial killing. This compound and its derivatives have shown both antioxidant activity and the ability to generate reactive intermediates in the presence of myeloperoxidase, suggesting potential anti-inflammatory effects Kabeya et al., 2013.

Hepatoprotective Effects The hepatoprotective effect of 7-Hydroxy-5-methylcoumarin against toxicity induced by methyl glyoxal, a precursor to advanced glycation end-products, has been investigated. This study indicates that 7-Hydroxy-5-methylcoumarin exerts protective effects through the activation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, suggesting its potential in preventing hepatic damage associated with various diseases Li et al., 2017.

Safety And Hazards

7-Hydroxy-5-methylcoumarin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

properties

IUPAC Name

7-hydroxy-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDMQTVAGWUUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418003
Record name 7-hydroxy-5-methylcoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-5-methylcoumarin

CAS RN

7249-26-5
Record name NSC42243
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-hydroxy-5-methylcoumarin
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Record name 5-Methylumbelliferone
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Synthesis routes and methods I

Procedure details

5-methylresorcinol monohydrate (284 gm, 2.0 mol; Aldrich) was thoroughly mixed with malic acid (280 gm, 2.10 mol; Aldrich) and then placed in a reaction flask containing sulfuric acid (600 ml) and a trace of sodium bisulfite (1.0 gm; Aldrich). The reaction mixture was heated to 90° C. while being mechanically stirred until evolution of carbon dioxide subsided (about 5 hours). The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring) to make up 1 liter. The receiving flask was maintained at 0° C. by external cooling until the addition of the reaction mixture was complete. The resulting light-orange product that precipitated was collected by suction filtration then washed thoroughly with water. The crude product was air dried on the filter, then recrystallized twice from tetramethylene glycol (1800 ml) to give pure 7-hydroxy-5-methylcoumarin (H5MC,1) as product (220 gm, 62% yield; mp 252°-255° C.).
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
600 mL
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Synthesis routes and methods II

Procedure details

A mixture of 5-methylresorcin (25.0 g), malic acid (26.0 g) and conc.H2SO4 (55 ml) was gently heated with the gaseous development almost ceased. The reaction mixture was then poured with vigorous stirring into a mixture of water and ice (700 ml), and stirred until the gummy mass initially formed was completely dispersed. The precipitate was collected by filtration, washed with water and crystallized twice (Me2CO) producing 5-methyl-7-hydroxycoumarin (I; 15 g; m.p. 256° C.) ##STR4## free from the isomer 5-hydroxy-7-methylcoumarin (II). ##STR5##
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
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Quantity
55 mL
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reactant
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[Compound]
Name
ice
Quantity
700 mL
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reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-methylresorcinol monohydrate (284 gm, 2.0 mol; Aldrich) was thoroughly mixed with malic acid (280 gm, 2.10 mol; Aldrich) and then placed in a reaction flask containing sulfuric acid (600 ml) and a trace of sodium bisulfite (1.0 gm; Aldrich). The reaction mixture was heated to 90.C while being mechanically stirred until evolution of carbon dioxide subsided (about 5 hours). The resulting reddish-orange solution was poured into sufficient ice (with vigorous stirring) to make up 1 liter. The receiving flask was maintained at 0.C by external cooling until the addition of the reaction mixture was complete. The resulting light-orange product that precipitated was collected by suction filtration then washed thoroughly with water. The crude product was air dried on the filter, then recrystallized twice from tetramethylene glycol (1800 ml) to give pure 7-hydroxy-5-methylcoumarin (H5MC,l) as product (220 gm, 62% yield; mp 252°-255° C.).
Quantity
284 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
90.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
0.C
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0 (± 1) mol
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reactant
Reaction Step Five
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600 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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